molecular formula C7H8O2 B1619275 (3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one CAS No. 77189-14-1

(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one

Cat. No. B1619275
CAS RN: 77189-14-1
M. Wt: 124.14 g/mol
InChI Key: XYRFGFRTVXZAIU-WDSKDSINSA-N
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Description

“(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one” is a complex organic compound. It contains total 18 bond(s); 10 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 2 five-membered ring(s), 1 eight-membered ring(s) and 1 ester(s) (aliphatic) .


Molecular Structure Analysis

The molecule contains a furan ring, which is a five-membered ring containing oxygen, and an ester group. The presence of these functional groups can greatly influence the chemical properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The ester group could undergo hydrolysis, and the furan ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the ester group, for example, might make the compound polar and could influence its solubility in different solvents .

Mechanism of Action

Without specific context or application, it’s difficult to discuss the mechanism of action of this compound. If it’s used as a drug, for example, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its potential applications. If it has medicinal properties, for example, future research might focus on optimizing its synthesis or investigating its mechanism of action .

properties

IUPAC Name

(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c8-7-6-3-1-2-5(6)4-9-7/h1-2,5-6H,3-4H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRFGFRTVXZAIU-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@@H]2[C@H]1C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10998444
Record name 3,3a,6,6a-Tetrahydro-1H-cyclopenta[c]furan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10998444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one

CAS RN

77189-14-1
Record name NSC362077
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3a,6,6a-Tetrahydro-1H-cyclopenta[c]furan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10998444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one
Reactant of Route 2
(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one
Reactant of Route 3
(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one
Reactant of Route 4
(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one
Reactant of Route 5
(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one
Reactant of Route 6
(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one

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